2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid
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Overview
Description
The compound with the identifier 2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid would likely involve large-scale chemical synthesis processes. These processes would be optimized for yield, purity, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the reaction pathway and yield.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to complex molecular structures.
Scientific Research Applications
2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid can be identified based on structural and functional similarities. These compounds may share common chemical features and exhibit similar reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and properties, which may confer distinct advantages in certain applications compared to other similar compounds. This uniqueness can be highlighted by comparing its reactivity, stability, and efficacy in various contexts.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in research and development across multiple disciplines. Further studies and optimization of its synthesis and applications could unlock new possibilities for its use in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-8(12(17)18)19-13-14-10(7-11(16)15-13)9-5-3-2-4-6-9/h2-8H,1H3,(H,17,18)(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIRVCXXIYVOEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC(=O)C=C(N1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)SC1=NC(=O)C=C(N1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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